Benzamide, N-(5-carbamoylmethyl-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-4-chloro-
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Overview
Description
N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE is a complex organic compound featuring a unique imidazolidinone core structure. This compound is characterized by the presence of a carbamoylmethyl group, an ethyl group, a sulfanylidene group, and a chlorobenzamide moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the carbamoylmethyl and ethyl groups. The final step involves the attachment of the chlorobenzamide moiety.
Imidazolidinone Core Formation: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of Carbamoylmethyl and Ethyl Groups: The carbamoylmethyl group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through an alkylation reaction.
Attachment of Chlorobenzamide Moiety: The final step involves the coupling of the imidazolidinone intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE
- N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-THIOIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE
Uniqueness
N-[5-(CARBAMOYLMETHYL)-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core and sulfanylidene group are particularly noteworthy, as they contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H15ClN4O3S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C14H15ClN4O3S/c1-2-18-13(22)10(7-11(16)20)19(14(18)23)17-12(21)8-3-5-9(15)6-4-8/h3-6,10H,2,7H2,1H3,(H2,16,20)(H,17,21) |
InChI Key |
RYYGIWGBOAWOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)N |
Origin of Product |
United States |
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